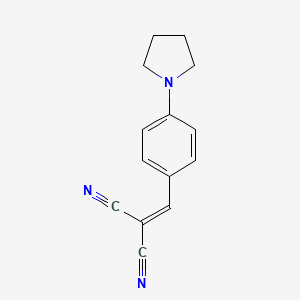

(4-Pyrrolidin-1-ylbenzylidene)malononitrile

Description

(4-Pyrrolidin-1-ylbenzylidene)malononitrile is a benzylidenemalononitrile derivative featuring a pyrrolidine substituent at the para position of the benzylidene ring. This compound belongs to a class of α,β-unsaturated dinitriles known for their versatile reactivity in organic synthesis and applications in materials science . The pyrrolidine group introduces strong electron-donating effects due to its nitrogen lone pair, influencing the electronic properties of the conjugated system.

Properties

IUPAC Name |

2-[(4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-13(11-16)9-12-3-5-14(6-4-12)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMRPGLBPFTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359431 | |

| Record name | STK055859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66883-93-0 | |

| Record name | 2-[[4-(1-Pyrrolidinyl)phenyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66883-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK055859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylbenzylidene)malononitrile typically involves the condensation of 4-pyrrolidinobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylbenzylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(4-Pyrrolidin-1-ylbenzylidene)malononitrile has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylbenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Dihedral Angles: The dihedral angle between the malononitrile plane and the aromatic ring in this compound (25.88°) is significantly larger than the average (10°) for simple benzylidenemalononitriles .

- Electronic Effects: Pyrrolidine and dimethylamino groups enhance electron density at the benzylidene carbon, favoring nucleophilic attacks, while nitro and chloro groups reduce electron density, promoting electrophilic pathways .

Stability and Degradation Pathways

- Hydrolysis: o-Chlorobenzylidenemalononitrile hydrolyzes into malononitrile and o-chlorobenzaldehyde under ambient conditions . The pyrrolidine group in the title compound may slow hydrolysis due to steric hindrance or basicity, though this requires experimental validation.

- Biodegradation: Microbial degradation of benzylidenemalononitriles (e.g., by Chlorella sp.) is substituent-dependent. Electron-withdrawing groups (e.g., nitro, chloro) enhance stability, whereas electron-donating groups (e.g., pyrrolidine) may increase susceptibility to enzymatic cleavage .

Biological Activity

(4-Pyrrolidin-1-ylbenzylidene)malononitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring attached to a benzylidene moiety and malononitrile functional groups. Its molecular formula is C14H13N3, with a molecular weight of 225.27 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thus altering cellular metabolism and energy production.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, which can lead to changes in inflammatory responses and other cellular functions .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress within cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant capacity has been evaluated through various assays, showing its ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative damage and may have implications in treating diseases associated with oxidative stress .

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways. Studies indicate that it can reduce the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent research study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 64 |

| S. aureus | 16 | Methicillin | 32 |

This table illustrates the superior efficacy of this compound compared to traditional antibiotics against specific bacterial strains.

Study on Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity demonstrated that this compound has a significant antioxidant effect, comparable to standard antioxidants like ascorbic acid.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

The data indicates promising antioxidant properties that may be beneficial in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Pyrrolidin-1-ylbenzylidene)malononitrile, and how can reaction efficiency be assessed?

- Methodology : The compound is typically synthesized via the Knoevenagel condensation between 4-pyrrolidin-1-ylbenzaldehyde and malononitrile. Catalysts such as triethylamine or bifunctional catalysts (e.g., Sg-C₃N₄ with -SO₃H and -NH₂ groups) are used to activate the aldehyde and stabilize intermediates . Efficiency is assessed by monitoring reaction completion (TLC), yield optimization (e.g., 44–76% yields reported for analogous benzylidene derivatives), and spectroscopic validation (IR nitrile peaks at ~2220 cm⁻¹, melting points) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at 2219–2226 cm⁻¹ and aromatic C=C stretches near 1577–1676 cm⁻¹ .

- NMR : Analyze aromatic proton environments (δ 7–8 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm).

- Melting Points : Compare with literature values (e.g., 140–154°C for nitro-substituted analogs) to assess purity .

Q. What safety protocols are essential when handling malononitrile derivatives in laboratory settings?

- Methodology : Follow NIOSH guidelines for nitriles: use fume hoods, PPE (gloves, goggles), and limit exposure to ≤3 ppm (8 mg/m³) as a time-weighted average. Malononitrile derivatives can cause CNS and respiratory toxicity; ensure proper ventilation and emergency protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives with tailored electronic properties?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict optoelectronic behavior. For example, λmax values for benzylidene derivatives align with experimental data when using B3LYP/6-31G(d,p) . Applications include designing organic photovoltaic acceptors by tuning substituents (e.g., electron-withdrawing groups lower LUMO levels) .

Q. What mechanistic insights explain the role of bifunctional catalysts in Knoevenagel condensation for synthesizing this compound?

- Methodology : Bifunctional catalysts like Sg-C₃N₄ activate both aldehyde (via -SO₃H) and malononitrile (via -NH₂). The -NH₂ group deprotonates malononitrile, forming a nucleophilic anion that attacks the activated aldehyde, followed by dehydration . Kinetic studies (e.g., GC monitoring) and isotopic labeling can validate intermediates .

Q. How do substituents on the benzylidene moiety influence the physicochemical and biological properties of malononitrile derivatives?

- Methodology : Systematic substitution (e.g., -Cl, -NO₂, -OCH₃) alters electronic and steric profiles. For example:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity in cycloadditions .

- Hydrophobic substituents (e.g., -Cl) improve lipid solubility, affecting antimicrobial activity in analogs .

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities or degradation products of this compound?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 150–250°C) and use solid-phase microextraction for volatile impurities .

- Orthogonal HPLC Methods : Pair reverse-phase and ion-exchange chromatography to separate polar byproducts .

Q. Can one-pot catalytic systems integrate multiple steps (e.g., deacetalization and Knoevenagel condensation) for streamlined synthesis?

- Methodology : Magnetic nanocatalysts like Fe₃O4@HKUST-1 enable sequential deacetalization of benzaldehyde dimethylacetal to benzaldehyde, followed by Knoevenagel condensation with malononitrile. The catalyst’s Brønsted and Lewis acid sites drive both steps, achieving >90% yield in model reactions .

Key Recommendations

- For synthetic optimization, prioritize bifunctional catalysts (e.g., Sg-C₃N₄) or magnetic nanocatalysts (Fe₃O4@HKUST-1) to enhance yield and reduce steps .

- Use B3LYP/6-31G(d,p) for computational studies to balance accuracy and resource efficiency .

- Apply orthogonal analytical methods (GC-MS + HPLC) for rigorous purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.